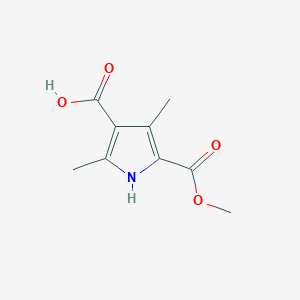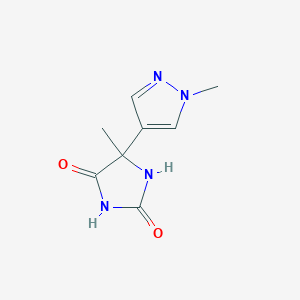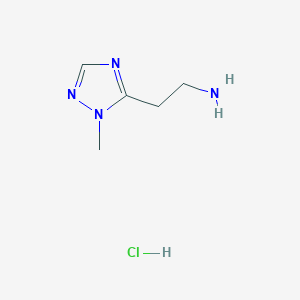![molecular formula C11H16O3 B1433090 Ethyl 6-oxospiro[2.5]octane-1-carboxylate CAS No. 1447942-87-1](/img/structure/B1433090.png)
Ethyl 6-oxospiro[2.5]octane-1-carboxylate
Übersicht
Beschreibung
Ethyl 6-oxospiro[2.5]octane-1-carboxylate, commonly known as 6-OSPC, is an organic compound with a spirocyclic structure containing an oxo group and an ester group. It is a versatile compound with a wide range of applications in the fields of chemistry, biology, and medicine. 6-OSPC is used as a reagent in organic syntheses, as a substrate for enzymes, and as a potential therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Process : Ethyl 1-oxaspiro[2,5]octane-2-carboxylate is synthesized with diethyl sodiomalonate, leading to the formation of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate. This compound undergoes partial de-ethoxycarbonylation to form ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate (Kuroyan et al., 1991).
Structure and Properties : The structure of various derivatives, like ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, is analyzed using NMR and mass spectrometry. These derivatives play a crucial role in further synthetic reactions (Kuroyan et al., 1991).
Applications in Organic Chemistry
Cyclization Reactions : Ethyl derivatives are used in cyclization reactions to form complex molecules like 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid. These reactions are critical for synthesizing diverse organic compounds (Wilamowski et al., 1995).
Stereochemistry Analysis : Investigations into the stereochemistry of 1-oxa-6-heteraspiro[2.5]octanes, which include derivatives of ethyl 6-oxospiro[2.5]octane-1-carboxylate, have been conducted. This analysis aids in understanding the spatial arrangement of atoms in these compounds (Satyamurthy et al., 1984).
Advanced Material Synthesis
- Supramolecular Aggregation : Studies on the crystal structures of related compounds, like 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, contribute to the understanding of supramolecular structures. This knowledge is pivotal for designing materials with specific properties (Foces-Foces et al., 2005).
Eigenschaften
IUPAC Name |
ethyl 6-oxospiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-2-14-10(13)9-7-11(9)5-3-8(12)4-6-11/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCMVQHGSABCNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxospiro[2.5]octane-1-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{6-Methylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid hydrobromide](/img/structure/B1433010.png)




![3-Oxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B1433021.png)


![1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1433027.png)
![2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1433028.png)
![4-[(4-Methoxyphenyl)methyl]azetidin-2-one](/img/structure/B1433029.png)
![2-[(4-Methoxyphenyl)methyl]azetidine](/img/structure/B1433030.png)